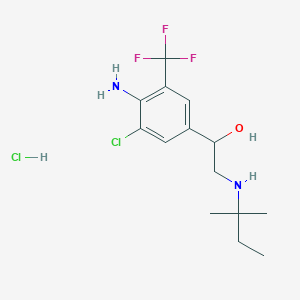
(1-Cyanocyclohexyl)acetic acid
概要
説明
“(1-Cyanocyclohexyl)acetic acid”, also known as “1-Cyanocyclohexaneacetic acid”, is an analytical standard . It has the empirical formula C9H13NO2 and a molecular weight of 167.21 .
Synthesis Analysis
The synthesis of “(1-Cyanocyclohexyl)acetic acid” involves a microbial conversion method. The substrate 1-cyanocyclohexylacetonitrile is first catalyzed, and then the conversion liquid is separated and purified in a step-by-step manner to finally obtain the product .Molecular Structure Analysis
The molecular structure of “(1-Cyanocyclohexyl)acetic acid” is represented by the empirical formula C9H13NO2 . The molecular weight of the compound is 167.21 .Physical And Chemical Properties Analysis
“(1-Cyanocyclohexyl)acetic acid” has a molecular weight of 167.21 . More detailed physical and chemical properties are not available in the current search results .科学的研究の応用
Synthesis of Gabapentin Impurities
2-(1-Cyanocyclohexyl)acetic acid is a key intermediate in the synthesis of Gabapentin impurities . Gabapentin is a widely prescribed anticonvulsant used to treat epilepsy and neuropathic pain . The synthesis of two potential Gabapentin impurities, Gabapentin impurity B and E, involves 2-(1-cyanocyclohexyl)acetic acid .
Production of Gabapentin
2-(1-Cyanocyclohexyl)acetic acid can be synthesized by various methods such as enzyme-catalyzed hydrolysis of 1-cyanocyclohexane acetonitrile or ester hydrolysis of ethyl 2-(1-cyanocyclohexyl) acetate . This compound is a key intermediate in the production of Gabapentin .
Analytical Standard
(1-Cyanocyclohexyl)acetic acid is used as an analytical standard in chemical analysis . It is used for the identification, quantification, and study of its properties .
High-Performance Liquid Chromatography (HPLC)
(1-Cyanocyclohexyl)acetic acid can be separated on a Newcrom R1 HPLC column . This application is important in the field of analytical chemistry where HPLC is a commonly used method for the separation, identification, and quantification of each component in a mixture .
Safety and Hazards
作用機序
Target of Action
It is a key intermediate in the synthesis of gabapentin, a widely prescribed anticonvulsant used to treat epilepsy and neuropathic pain. Therefore, it may indirectly influence the same targets as Gabapentin, which primarily binds to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system.
Biochemical Pathways
Result of Action
特性
IUPAC Name |
2-(1-cyanocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXLCAKCKPSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158130 | |
| Record name | (1-Cyanocyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133481-09-1 | |
| Record name | 1-Cyanocyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133481-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Cyanocyclohexyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133481091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Cyanocyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexaneacetic acid, 1-cyano | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-cyanocyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-CYANOCYCLOHEXYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1393FZ76L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods for synthesizing 1-Cyanocyclohexaneacetic acid?
A1: Recent research highlights two main synthesis approaches:
- Chemical Synthesis: One method involves the oxidative dehydrogenation of Gabapentin using trichloroisocyanuric acid to yield 1-Cyanocyclohexaneacetic acid (Gabapentin impurity B). Subsequent acid hydrolysis of this compound leads to the formation of 1-(carboxymethyl) cyclohexanecarboxylic acid (Gabapentin impurity E) [].
- Biocatalytic Synthesis: Several studies explore the use of nitrilases for biocatalytic production. This involves utilizing recombinant E. coli harboring nitrilase genes [], cross-linked cell aggregates (CLCAs) of these engineered bacteria [], and even Pichia pastoris modified with nitrilase genes and ER oxidoreductin 1 []. Furthermore, research demonstrates the high efficiency of converting 1-cyanocycloalkaneacetonitrile to 1-Cyanocyclohexaneacetic acid using a "super nitrilase mutant" [].
Q2: How can 1-Cyanocyclohexaneacetic acid be efficiently recovered from a bioreaction mixture?
A2: Research indicates that an ion-exchange (IEX) process using anion resin 201×7 demonstrates high adsorption capacity for 1-Cyanocyclohexaneacetic acid []. The Freundlich model effectively describes the adsorption equilibrium, while the pseudo-second order model characterizes the adsorption kinetics. Optimized dynamic adsorption and desorption experiments in a fixed bed column achieved a 91.3% recovery yield with over 99% HPLC purity [].
Q3: What is the significance of modifying nitrilases for 1-Cyanocyclohexaneacetic acid production?
A3: Enhancing the solubility of nitrilases through N-terminus modification with novel peptide tags has proven effective in boosting the biosynthesis of 1-Cyanocyclohexaneacetic acid [, ]. This approach optimizes enzyme performance within the biocatalytic process.
Q4: What analytical techniques are employed to characterize 1-Cyanocyclohexaneacetic Acid?
A4: Researchers utilize a combination of techniques to characterize 1-Cyanocyclohexaneacetic Acid, including:
- Spectroscopy: Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the structure and confirm the identity of the compound [].
- Mass Spectrometry: Mass spectrometry helps determine the molecular weight and provides structural information [].
- Chromatography: High-performance liquid chromatography (HPLC) is employed for separating and quantifying the compound, particularly in the context of determining its purity [, ].
Q5: What are the potential applications of 1-Cyanocyclohexaneacetic acid?
A5: While the provided research primarily focuses on optimizing the production of 1-Cyanocyclohexaneacetic acid, its potential applications can be inferred from its relation to Gabapentin:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


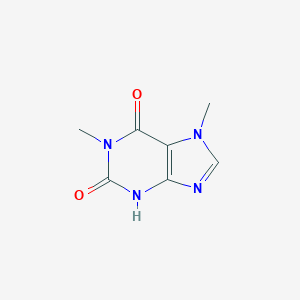

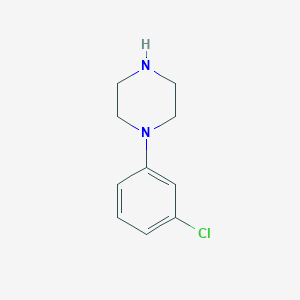
![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)
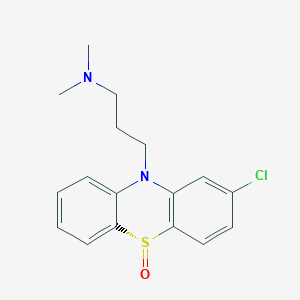


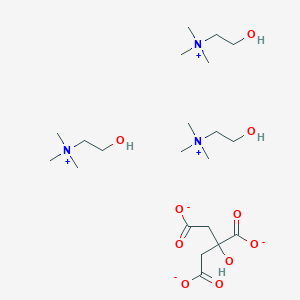

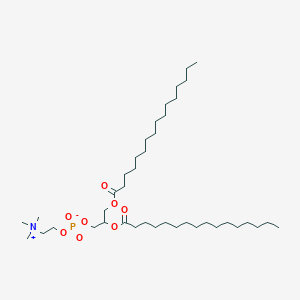

![3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B195738.png)
